molecular formula C24H20N2O2 B3013218 1-(2,3-dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine CAS No. 866133-82-6

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine

Cat. No.: B3013218
CAS No.: 866133-82-6
M. Wt: 368.436
InChI Key: BXEPMKYTRUUCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine is a useful research compound. Its molecular formula is C24H20N2O2 and its molecular weight is 368.436. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Compound Development

Phthalazine derivatives have been synthesized through various methods, demonstrating the versatility of these compounds in chemical synthesis. For instance, derivatives like {[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione were efficiently synthesized using a one-pot, four-component synthesis method, highlighting the compound's synthetic accessibility and potential for further modification (Torkian et al., 2011). Similarly, triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives were synthesized through a one-pot, four-component condensation reaction, indicating a pattern of multifaceted synthetic pathways for phthalazine derivatives and their potential for diverse chemical applications (Salehi et al., 2012).

Material Science and Polymer Development

In material science, novel heterocyclic polyamides incorporating the phthalazinone moiety have been synthesized, displaying remarkable properties such as excellent thermal stability, solubility, mechanical strength, and electrical resistance. These polyamides, synthesized from novel diacid monomers containing phthalazinone, have potential applications in high-performance materials due to their superior physical properties (Zhang, 2002).

Pharmacological Research and Drug Development

Phthalazine derivatives have also been explored in pharmacological research, particularly in the development of selective inhibitors and compounds with potential therapeutic effects. For instance, a series of 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones showed high inhibitory activity towards cAMP-specific phosphodiesterase (PDE4), signifying the compound's potential in developing therapeutic agents (Van der Mey et al., 2001). Furthermore, new phenolic Mannich bases with piperazines displayed cytotoxic/anticancer and CA inhibitory effects, suggesting the compound's utility in designing potential therapeutic agents (Gul et al., 2019).

Antimicrobial and Anticancer Research

Synthetic efforts have led to the creation of various phthalazine derivatives with promising antimicrobial and anticancer activities. For example, 4-benzyl-2H-phthalazine derivatives demonstrated significant antimicrobial activities, indicating the potential of these compounds in addressing bacterial and fungal infections (El-Wahab et al., 2011). Additionally, new analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines exhibited anticancer and antimicrobial activities, further supporting the therapeutic potential of phthalazine derivatives (Kumar et al., 2019).

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-methoxyphenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-27-19-11-13-20(14-12-19)28-24-22-8-3-2-7-21(22)23(25-26-24)18-10-9-16-5-4-6-17(16)15-18/h2-3,7-15H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEPMKYTRUUCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.